

Pharmacological Profile of rel-SB-612111 Hydrochloride: An In-depth Technical Guide

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Abstract

rel-SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor. This document provides a comprehensive overview of the pharmacological properties of rel-SB-612111 hydrochloride, including its binding affinity, functional activity, and effects in various preclinical models. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Introduction

The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, mood regulation, reward, and feeding behavior. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands such as morphine. The development of selective NOP receptor antagonists like rel-SB-612111 hydrochloride has been instrumental in elucidating the functional role of this system and exploring its therapeutic potential. rel-SB-612111 hydrochloride has demonstrated efficacy in models of pain and depression, making it a valuable tool for neuroscience research and a potential lead compound for drug development.

Pharmacological Profile



Mechanism of Action

rel-SB-612111 hydrochloride acts as a competitive antagonist at the NOP receptor. By binding to the receptor, it blocks the intracellular signaling cascade initiated by the endogenous ligand N/OFQ. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism by rel-SB-612111 hydrochloride prevents the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cyclic adenosine monophosphate (cAMP) production. It also blocks N/OFQ-mediated modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Binding Affinity

rel-SB-612111 hydrochloride exhibits high affinity for the human NOP receptor with remarkable selectivity over classical opioid receptors.

| Receptor | eptor Binding Affinity (Ki, nM) | |
|----------------|---------------------------------|-----------|
| NOP (ORL-1) | 0.33 | - |
| μ-opioid (MOP) | 57.6 | 174-fold |
| к-opioid (KOP) | 160.5 | 486-fold |
| δ-opioid (DOP) | 2109 | 6391-fold |

Table 1: Binding affinities of **rel-SB-612111 hydrochloride** for human opioid receptors. Data compiled from multiple sources.[1][2][3][4]

In Vitro Functional Activity

Functional assays have confirmed the antagonist properties of **rel-SB-612111 hydrochloride** at the NOP receptor.



| Assay | Parameter | Value | Cell Line |
|-------------------|-----------|-------------|--|
| GTPyS Binding | рКВ | 9.70 | CHO(hNOP) |
| cAMP Accumulation | рКВ | 8.63 | CHO(hNOP) |
| Isolated Tissues | pA2 | 8.20 - 8.50 | Mouse/Rat Vas Deferens, Guinea Pig Ileum |

Table 2: In vitro functional antagonist activity of rel-SB-612111 hydrochloride.[5]

In Vivo Pharmacology

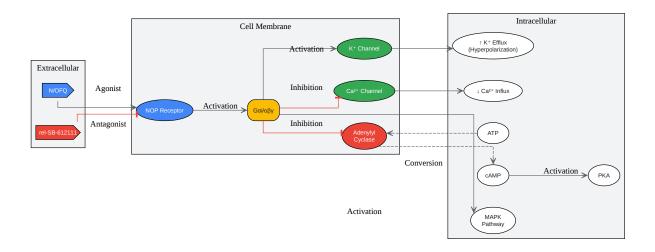
Preclinical studies in animal models have demonstrated the in vivo efficacy of **rel-SB-612111 hydrochloride** in various paradigms.

| Model | Species | Effect | ED50 / Dose |
|--|---------------|--|----------------------|
| Nociceptin-induced Hyperalgesia | Rat | Antagonism of hyperalgesia | 0.62 mg/kg (i.v.) |
| Carrageenan-induced Inflammatory Pain | Rat | Anti-hyperalgesic effect | 0.1 - 5 mg/kg (i.v.) |
| Morphine Tolerance | Animal Models | Potentiation of morphine's action | Not specified |
| Mouse Forced Swim Test | Mouse | Reduced immobility time (antidepressant- like) | 1 - 10 mg/kg (i.p.) |
| Mouse Tail Suspension Test | Mouse | Reduced immobility time (antidepressant- like) | 10 mg/kg (i.p.) |
| N/OFQ-induced Food Intake | Mouse | Prevention of orexigenic effect | 1 mg/kg (i.p.) |

Table 3: Summary of in vivo effects of rel-SB-612111 hydrochloride.[2][3][6][7]



Signaling Pathways and Experimental Workflows NOP Receptor Signaling Pathway

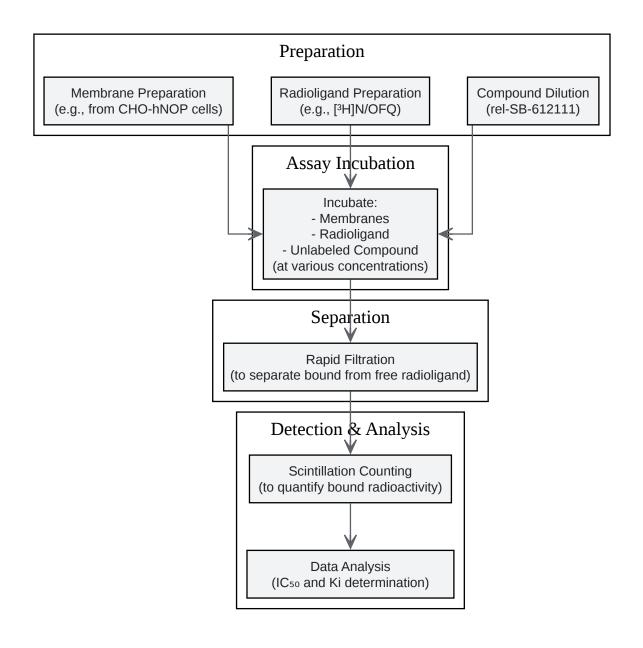


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Caption: NOP Receptor Signaling Pathway Antagonized by rel-SB-612111.

Experimental Workflow: Radioligand Binding Assay





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Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols In Vitro Assays

- Objective: To determine the binding affinity (Ki) of rel-SB-612111 hydrochloride for the NOP receptor.
- Materials:



- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
- Radioligand: [3H]N/OFQ.
- Unlabeled N/OFQ (for determination of non-specific binding).
- rel-SB-612111 hydrochloride.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail.
- Procedure:
 - Prepare serial dilutions of **rel-SB-612111 hydrochloride**.
 - In a 96-well plate, add binding buffer, CHO-hNOP cell membranes, [3H]N/OFQ, and varying concentrations of rel-SB-612111 hydrochloride.
 - For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled N/OFQ.
 - Incubate at room temperature for a specified time (e.g., 60 minutes).
 - Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
 - Wash the filters with ice-cold binding buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the specific binding by subtracting non-specific binding from total binding.
 - Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation.



| • | Objective: To assess the functional antagonist activity of rel-SB-612111 hydrochloride by |
|---|---|
| | measuring its effect on N/OFQ-stimulated G-protein activation. |

Materials:

- CHO-hNOP cell membranes.
- [35S]GTPyS.
- GDP.
- N/OFQ.
- rel-SB-612111 hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

- Pre-incubate CHO-hNOP cell membranes with GDP and varying concentrations of rel-SB-612111 hydrochloride.
- Add a fixed concentration of N/OFQ to stimulate the receptor.
- Initiate the binding reaction by adding [35S]GTPyS.
- Incubate at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration.
- Quantify the amount of bound [35S]GTPyS by scintillation counting.
- Determine the ability of **rel-SB-612111 hydrochloride** to inhibit N/OFQ-stimulated [35S]GTPyS binding and calculate the pKB.
- Objective: To measure the antagonist effect of rel-SB-612111 hydrochloride on N/OFQ-mediated inhibition of adenylyl cyclase.
- Materials:



- Intact CHO-hNOP cells.
- Forskolin (to stimulate adenylyl cyclase).
- N/OFQ.
- rel-SB-612111 hydrochloride.
- · Cell culture medium.
- o cAMP detection kit (e.g., ELISA or HTRF-based).
- Procedure:
 - Pre-treat CHO-hNOP cells with varying concentrations of rel-SB-612111 hydrochloride.
 - Stimulate the cells with a mixture of forskolin and a fixed concentration of N/OFQ.
 - Incubate for a specified time to allow for changes in intracellular cAMP levels.
 - Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
 - Determine the ability of rel-SB-612111 hydrochloride to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the pKB.

In Vivo Assays

- Objective: To evaluate the anti-hyperalgesic effect of rel-SB-612111 hydrochloride in a model of inflammatory pain.
- Animals: Male Sprague-Dawley rats.
- Materials:
 - Carrageenan solution (e.g., 1% in saline).
 - rel-SB-612111 hydrochloride.



- Vehicle for drug administration.
- Apparatus for measuring thermal or mechanical sensitivity (e.g., plantar test or von Frey filaments).

Procedure:

- Measure baseline paw withdrawal latency or threshold in response to a thermal or mechanical stimulus.
- Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.
- At a predetermined time after carrageenan injection (e.g., 2-3 hours), when hyperalgesia has developed, administer rel-SB-612111 hydrochloride or vehicle (e.g., intravenously).
- Measure paw withdrawal latency or threshold at various time points after drug administration.
- Assess the ability of rel-SB-612111 hydrochloride to reverse the carrageenan-induced decrease in paw withdrawal latency or threshold.
- Objective: To assess the antidepressant-like activity of rel-SB-612111 hydrochloride.
- Animals: Male mice (e.g., C57BL/6).
- Materials:
 - rel-SB-612111 hydrochloride.
 - Vehicle for drug administration.
 - A transparent cylindrical container filled with water.

Procedure:

- Administer rel-SB-612111 hydrochloride or vehicle (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).
- Place each mouse individually into the cylinder of water for a 6-minute session.



- Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
- Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

rel-SB-612111 hydrochloride is a highly potent and selective NOP receptor antagonist that has been extensively characterized in a range of preclinical models. Its ability to modulate pain and depressive-like behaviors highlights the therapeutic potential of targeting the N/OFQ-NOP receptor system. The detailed pharmacological profile and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the role of the NOP receptor in health and disease and to develop novel therapeutics targeting this system.

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